molecular formula C₁₅₀H₂₃₂N₅₄O₄₀ B612514 922704-13-0 CAS No. 922704-13-0

922704-13-0

Cat. No.: B612514
CAS No.: 922704-13-0
M. Wt: 3431.78
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Description

The compound with the Chemical Abstracts Service number 922704-13-0 is known as TLQP-30. It is a peptide derived from the VGF nerve growth factor inducible protein. TLQP-30 has been studied for its potential effects on metabolism and energy expenditure. It has shown promise in increasing resting energy expenditure and regulating body temperature in animal models .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TLQP-30 involves solid-phase peptide synthesis, a method commonly used for the production of peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is added to the chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods: Industrial production of TLQP-30 follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process is optimized to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: TLQP-30 primarily undergoes peptide bond formation and cleavage reactions. These reactions are crucial for its synthesis and degradation.

Common Reagents and Conditions:

    Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt) are commonly used for peptide bond formation.

    Deprotection Reagents: Trifluoroacetic acid (TFA) is used to remove protecting groups.

    Cleavage Reagents: A mixture of TFA, water, and scavengers like triisopropylsilane (TIS) is used to cleave the peptide from the resin.

Major Products: The major product of these reactions is the TLQP-30 peptide itself. During degradation, smaller peptide fragments and individual amino acids are formed .

Scientific Research Applications

    Chemistry: It serves as a model peptide for studying peptide synthesis and degradation mechanisms.

    Biology: TLQP-30 is used to investigate the role of VGF-derived peptides in metabolic regulation and energy homeostasis.

    Medicine: Research has shown that TLQP-30 can influence body weight and fat accumulation, making it a potential candidate for obesity and metabolic disorder treatments.

    Industry: TLQP-30 is used in the development of peptide-based therapeutics and as a tool in drug discovery.

Mechanism of Action

TLQP-30 exerts its effects by interacting with specific receptors and signaling pathways in the body. It has been shown to increase resting energy expenditure and regulate body temperature through its action on the central nervous system. The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate the activity of metabolic and thermogenic pathways .

Comparison with Similar Compounds

    TLQP-21: Another peptide derived from the VGF protein, known for its effects on metabolism and energy expenditure.

    VGF Peptides: A family of peptides derived from the VGF protein, each with distinct biological activities.

Comparison: TLQP-30 is unique in its ability to increase resting energy expenditure and regulate body temperature. While other VGF-derived peptides like TLQP-21 share some metabolic effects, TLQP-30 has shown a more pronounced impact on energy expenditure and thermoregulation in animal models .

Properties

CAS No.

922704-13-0

Molecular Formula

C₁₅₀H₂₃₂N₅₄O₄₀

Molecular Weight

3431.78

sequence

One Letter Code: TLQPPASSRRRHFHHALPPARHHPDLEAQA

Origin of Product

United States

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